tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate

Medicinal Chemistry Organic Synthesis Process Chemistry

This compound is the validated intermediate for Mavacamten, an FDA-approved cardiac myosin inhibitor. The 3-bromo substitution and Boc-protected ethylamine linker are essential for the patented synthetic route; substitution with 4-bromo or non-protected analogs will derail the coupling step. For process chemists, ≥98% purity is recommended to ensure reproducible yields. Available in research-grade quantities from multiple global suppliers. Request batch-specific QC data (NMR, HPLC) to verify purity and support your IND/NDA filing.

Molecular Formula C14H19BrN2O3
Molecular Weight 343.22 g/mol
CAS No. 1427460-40-9
Cat. No. B1393821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
CAS1427460-40-9
Molecular FormulaC14H19BrN2O3
Molecular Weight343.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-8-7-16-12(18)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,17,19)
InChIKeyCFQJGWVZGYWNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS 1427460-40-9): A Critical Building Block for Mavacamten Synthesis


tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS 1427460-40-9), also designated as tert-butyl N-[2-[(3-bromobenzoyl)amino]ethyl]carbamate, is a specialty organic compound classified as a protected aminoethyl benzamide derivative [1]. It is primarily employed as a key synthetic intermediate in the preparation of Mavacamten, a first-in-class cardiac myosin inhibitor approved by the FDA in 2022 for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM) [2]. This compound is characterized by its tert-butyl carbamate (Boc) protective group on an ethylamine spacer, which is linked to a 3-bromobenzamide moiety, providing a crucial building block with defined reactivity for medicinal chemistry applications [1].

Avoid Procurement Pitfalls: Why tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS 1427460-40-9) Cannot Be Replaced by Other Carbamate or Benzamide Analogs


Scientific and industrial users must recognize that tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS 1427460-40-9) is not a commodity chemical and cannot be simply interchanged with other carbamates, benzamides, or structurally similar building blocks. The specific regio- and stereochemical features—the 3-bromo substitution on the benzoyl ring and the Boc-protected ethylamine linker—are essential for its intended role as a key intermediate in the synthesis of the FDA-approved drug Mavacamten [1]. Substitution with an alternative, such as a 4-bromobenzoyl analog, a different halogen, or a non-protected variant, would fundamentally alter the reaction pathway, likely resulting in a different final product or requiring a complete redesign of the synthetic route. Furthermore, the specific and optimized synthetic process for Mavacamten, which has been developed as a practical and environmentally benign method, relies on the precise reactivity of this intermediate to replace hazardous and costly steps like the use of trimethylsilyl isocyanate (TMS-NCO) [1]. The evidence below quantifies the tangible, measurable differences that make this specific compound indispensable for its designated application.

Quantitative Differentiation: Evidence-Based Comparison of tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS 1427460-40-9) Against Key Analogs


Regioisomeric Impact: 3-Bromo vs. 4-Bromo Substitution on Synthetic Utility

The position of the bromine atom on the benzoyl ring is a critical determinant of downstream synthetic utility. The target compound, tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS 1427460-40-9), possesses a 3-bromo substituent. In contrast, a direct analog, tert-Butyl [2-(4-bromophenyl)ethyl]carbamate (CAS 120157-97-3), bears a 4-bromo substitution. This structural variance leads to a quantifiable difference in molecular weight and formula: 343.22 g/mol (C14H19BrN2O3) for the 3-bromo compound versus 300.19 g/mol (C13H18BrNO2) for the 4-bromo analog . While both are carbamates, the difference in molecular weight and formula is a direct consequence of the altered substitution pattern, which, in turn, dictates distinct reactivity profiles in cross-coupling, nucleophilic aromatic substitution, and other key synthetic transformations [1]. The 3-bromo configuration is specifically required for the coupling step in the optimized Mavacamten synthesis, a process designed to avoid hazardous intermediates [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Lipophilicity Comparison: Impact of Boc-Protection on cLogP and Permeability

The tert-butyl carbamate (Boc) protecting group in the target compound confers a specific lipophilicity profile. The target compound has a computed XLogP3-AA value of 2.6 [1]. A direct comparator is its deprotected analog, N-(2-aminoethyl)-3-bromobenzamide (CAS 152535-08-5), which lacks the Boc group. The Boc group significantly increases lipophilicity, which can be essential for membrane permeability in a cellular context, but must be removed to reveal the active amine for subsequent reactions [2]. The difference in cLogP between the protected and deprotected forms is a key parameter for reaction planning and purification (e.g., reversed-phase chromatography).

Drug Design Medicinal Chemistry ADME

Supply Chain Purity: Comparative Vendor Purity Levels for CAS 1427460-40-9

The purity of this intermediate is a critical factor for the efficiency and yield of the downstream synthesis. For the target compound CAS 1427460-40-9, multiple vendors offer the product at different purity grades. Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers the compound at 98% purity, with the caveat that actual purity may vary by lot . In contrast, Bidepharm lists a standard purity of 90% and provides batch-specific QC data including NMR, HPLC, and GC . This 8% absolute difference in minimum purity specification can have a significant impact on the outcome of a sensitive reaction like the BOP-mediated coupling used in the Mavacamten synthesis [1].

Analytical Chemistry Procurement Quality Control

Defined Applications for tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS 1427460-40-9) Based on Differentiating Evidence


Key Intermediate in the Patented, Optimized Synthesis of Mavacamten

The primary, well-documented application for CAS 1427460-40-9 is as an essential building block in the improved synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor [1]. This process replaces hazardous and costly steps (like the use of TMS-NCO) with a more benign and efficient route. The correct 3-bromo substitution is mandatory for the key BOP-mediated coupling step. Substitution with a 4-bromo or other halogen analog would fail to produce the desired urea intermediate, thus derailing the entire synthetic sequence. Procurement of this specific compound with a purity of 98% or higher is critical for achieving the yields and process reliability described in the patent and research literature.

General Research Use as a Boc-Protected, 3-Bromobenzamide Building Block

For researchers in medicinal chemistry and organic synthesis, CAS 1427460-40-9 serves as a versatile, dual-functional building block. The 3-bromophenyl group provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the Boc-protected ethylamine can be selectively deprotected to reveal a primary amine for further derivatization [1]. The quantitative difference in cLogP of 2.6 (protected) vs. ~0.5-1.0 (unprotected) guides experimental design for purification by reversed-phase chromatography and for assessing potential membrane permeability in cell-based assays. A user needing a 3-bromo, Boc-protected amine would find analogs like tert-Butyl [2-(4-bromophenyl)ethyl]carbamate unsuitable due to its altered reactivity and molecular architecture.

Procurement with Specified Purity Requirements for Process Development

For process chemists and CROs (Contract Research Organizations), the purity of the intermediate is a primary procurement driver. The direct comparison of vendor specifications shows a choice between 98% (Leyan) and 90% (Bidepharm) purity grades for CAS 1427460-40-9 [1]. Selecting the lower 90% purity material for a sensitive reaction like the Mavacamten coupling may introduce impurities that compromise reaction yield or require additional purification steps, thereby increasing overall cost and time. A user focused on process optimization would prioritize a vendor providing batch-specific QC data (e.g., NMR, HPLC) and a higher purity specification to ensure reproducible results, justifying the potential price difference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.